molecular formula C15H17N5O3 B7663436 7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide

7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide

Cat. No.: B7663436
M. Wt: 315.33 g/mol
InChI Key: ZVGNLSDAVKCIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide, also known as JNJ-40411813, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the benzofuran class of compounds and is structurally similar to the drug MDMA.

Mechanism of Action

7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide acts as a serotonin and dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters in the synapse, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to increase the levels of norepinephrine, which can improve attention and alertness.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to study its effects in vitro and in vivo. However, one limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are several future directions for research on 7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide. One area of research could focus on its potential as a treatment for depression and anxiety disorders. Another area of research could focus on its potential as a cognitive enhancer, due to its effects on norepinephrine levels. Additionally, further research could be done to establish the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. The amide is then treated with sodium hydride and tetrazole to form this compound.

Scientific Research Applications

7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have an affinity for the serotonin transporter and the dopamine transporter, which are both involved in the regulation of mood and behavior. This compound has been studied for its potential as a treatment for depression and anxiety disorders.

Properties

IUPAC Name

7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9(14-16-18-19-17-14)8-20(2)15(21)12-7-10-5-4-6-11(22-3)13(10)23-12/h4-7,9H,8H2,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGNLSDAVKCIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.